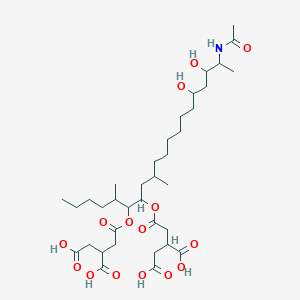
Fumonisin A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumonisins are a group of mycotoxins produced by fungi that grow on corn and other grains. Fumonisin A2 is one of the most common types of fumonisins. It is a potent toxin that can cause serious health problems in humans and animals. In recent years, there has been increased interest in fumonisin A2 due to its potential health hazards.
Scientific Research Applications
Phytotoxicity in Aquatic Plants
Fumonisin A2, along with other fumonisins like A1, B2, and B3, shows phytotoxic properties. In a bioassay with duckweed (Lemna pausicostata), these compounds caused significant cellular leakage of electrolytes and photodegradation of chlorophylls, impacting plant growth negatively (Tanaka, Abbas, & Duke, 1993).
Impact on Mammalian Cell Cultures
In studies involving both plant and animal systems, fumonisins A1 and A2, among others, showed varying levels of toxicity. Fumonisins B1, B2, and B3 were effective toxins in mammalian cell cultures, indicating their potential impact on animal health (Abbas, Gelderblom, Cawood, & Shier, 1993).
Disruption of Metabolism and Birth Defects
Fumonisins disrupt sphingolipid metabolism and folate transport, impacting neural tube development in embryo culture and in vivo. This disruption is a potential risk factor for human neural tube defects, especially in regions with high consumption of fumonisin-contaminated maize (Marasas et al., 2004).
Binding to Food Matrix Components
Fumonisins, including fumonisin B1, can bind to food matrix components such as saccharides and proteins. This binding is relevant in understanding the stability and persistence of fumonisins in food products (Seefelder, Knecht, & Humpf, 2003).
Fumonisin Detection Using Aptamers
Aptamers, single-stranded oligonucleotides, have been developed for binding and detecting fumonisin B1. This method offers a promising alternative for fumonisin cleanup and detection in corn-based products (McKeague et al., 2010).
Genetic Basis of Fumonisin Production
Research on the maize pathogen Fusarium verticillioides, which produces fumonisins, has revealed the genetic basis for variations in fumonisin production. This is crucial for understanding the biosynthesis and regulation of these toxins (Proctor et al., 2006).
properties
CAS RN |
117415-47-1 |
|---|---|
Molecular Formula |
C36H61NO15 |
Molecular Weight |
747.9 g/mol |
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO15/c1-6-7-13-22(3)34(52-33(46)19-26(36(49)50)17-31(43)44)29(51-32(45)18-25(35(47)48)16-30(41)42)15-21(2)12-10-8-9-11-14-27(39)20-28(40)23(4)37-24(5)38/h21-23,25-29,34,39-40H,6-20H2,1-5H3,(H,37,38)(H,41,42)(H,43,44)(H,47,48)(H,49,50)/t21-,22+,23+,25+,26+,27-,28+,29-,34+/m0/s1 |
InChI Key |
GQCJWFPDXATUKS-HWLZWWINSA-N |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Other CAS RN |
117415-47-1 |
synonyms |
fumonisin A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




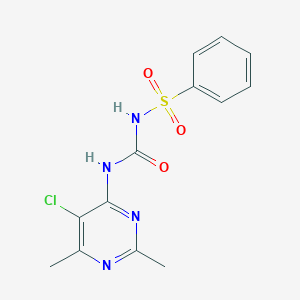

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
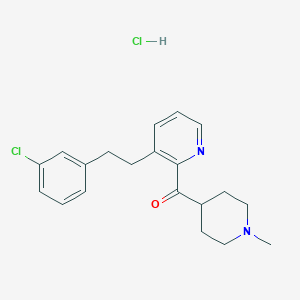

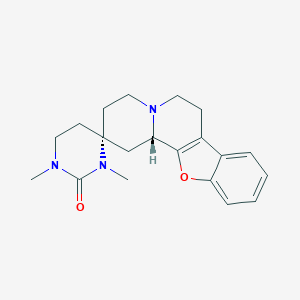
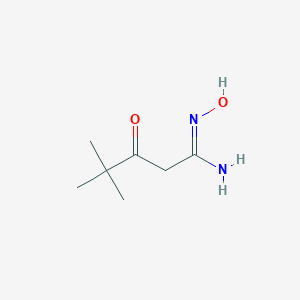
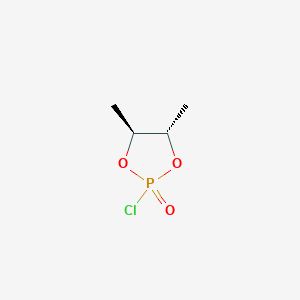
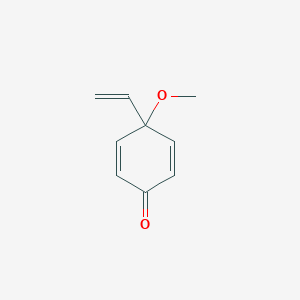
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
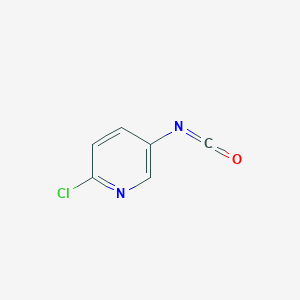
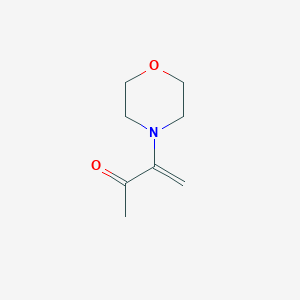
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)